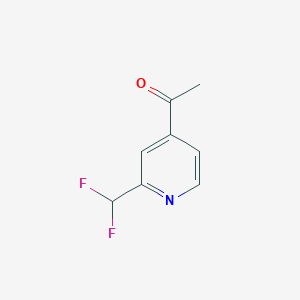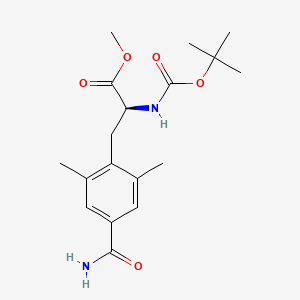
(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate
Descripción general
Descripción
“(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate” is a chemical compound with the CAS Number: 623950-05-0. It falls under the category of pharmaceutical standards, intermediates, and fine chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C18H26N2O5 . The InChI code is 1S/C18H26N2O5/c1-10-7-12 (15 (19)21)8-11 (2)13 (10)9-14 (16 (22)24-6)20-17 (23)25-18 (3,4)5/h7-8,14H,9H2,1-6H3, (H2,19,21) (H,20,23)/t14-/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 350.41 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Biodegradation and Fate in Environmental Matrices
Research on related compounds like ethyl tert-butyl ether (ETBE) emphasizes the microbial capacity to degrade such substances in soil and groundwater, potentially highlighting a pathway for environmental mitigation of similar compounds. Aerobic biodegradation involves initial hydroxylation followed by intermediate formation that includes various organic compounds, illustrating complex degradation kinetics and pathways that could be relevant for the environmental handling of "(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate" derivatives (Thornton et al., 2020).
Sorption and Environmental Interaction
Understanding the sorption of chemicals to soil and organic matter is crucial for assessing their environmental fate. Research into the sorption behaviors of phenoxy herbicides provides a model for how similar compounds might interact with environmental matrices, highlighting the role of soil composition and organic content in sorption processes (Werner et al., 2012).
Synthetic Phenolic Antioxidants and Environmental Occurrence
Studies on synthetic phenolic antioxidants (SPAs) like BHT and DBP in various environmental and biological matrices underscore the ubiquity and potential health implications of these compounds. This context could be relevant when considering the environmental persistence and potential bioactivity of "this compound" and its derivatives (Liu & Mabury, 2020).
Mecanismo De Acción
Target of Action
The compound (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate, also known as 4’-carbamoyl N-Boc-2’,6’-dimethyl-L-phenylalanine methyl ester, is an intermediate used to prepare potential Dual delta-opioid antagonist/μ-opioid agonist . Therefore, its primary targets are the delta and mu opioid receptors.
Mode of Action
As a potential dual delta-opioid antagonist and mu-opioid agonist, it likely interacts with these opioid receptors, blocking the action of endogenous opioids at the delta receptors while activating the mu receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the opioid receptors. Activation of the mu-opioid receptors can lead to analgesic effects, while antagonism of the delta-opioid receptors may help to modulate these effects and potentially reduce side effects associated with mu-opioid agonists .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .
Result of Action
The molecular and cellular effects of this compound’s action would be the modulation of opioid receptor activity. This could result in changes in pain perception and other physiological responses mediated by these receptors .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include the pH and composition of the gastrointestinal tract (if administered orally), the presence of other drugs or substances that could interact with it, and individual patient factors such as genetics and overall health status .
Propiedades
IUPAC Name |
methyl (2S)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-10-7-12(15(19)21)8-11(2)13(10)9-14(16(22)24-6)20-17(23)25-18(3,4)5/h7-8,14H,9H2,1-6H3,(H2,19,21)(H,20,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSOBOVDSGMSO-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)
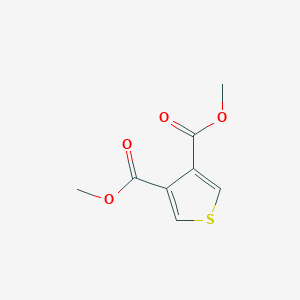

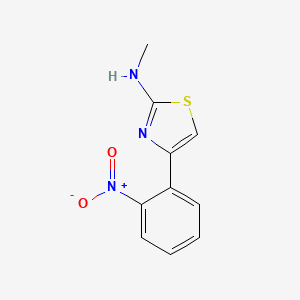
![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)
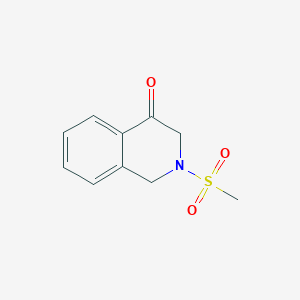

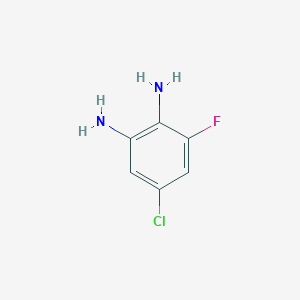
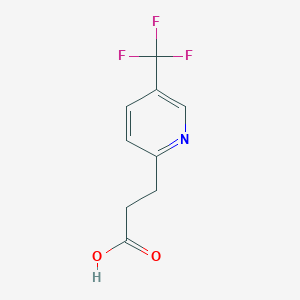
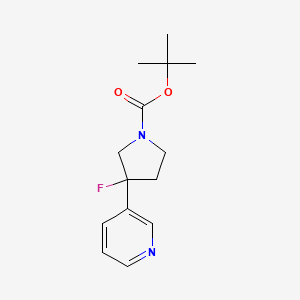
![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)

